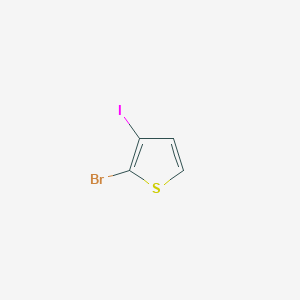
2-Bromo-3-iodothiophene
Overview
Description
2-Bromo-3-iodothiophene is a heterocyclic aromatic compound . It has a molecular weight of 288.93 . It is a liquid at room temperature .
Synthesis Analysis
Thiophene derivatives, including 2-Bromo-3-iodothiophene, can be synthesized using various methods. Nickel and palladium-based protocols are commonly used for the synthesis of functionalized regioregular polythiophenes . Direct arylation polymerization (DArP) is another method that has shown potential to lessen the drawbacks of conventional polymerization techniques .Molecular Structure Analysis
The molecular formula of 2-Bromo-3-iodothiophene is C4H2BrIS . Its monoisotopic mass is 287.810516 Da .Chemical Reactions Analysis
2-Bromo-3-iodothiophene can undergo various chemical reactions. For instance, it can participate in near ultraviolet photodissociation dynamics, resulting in bond fission . This process involves the excitation of the molecule to an excited state potential energy surface (PES) that is repulsive in the relevant bond coordinate .Physical And Chemical Properties Analysis
2-Bromo-3-iodothiophene has a predicted boiling point of 252.0±20.0 °C and a predicted density of 2.465±0.06 g/cm3 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Photochemistry and Photodissociation Studies
2-Bromo-3-iodothiophene: is used in photochemical studies to understand the behavior of thiophene molecules under near-ultraviolet light. Research has revealed that upon UV excitation, these molecules can undergo photoinduced ring opening, which is a significant process in the gas phase . This has implications for understanding atmospheric chemistry and designing materials that can respond to light in specific ways.
Synthesis of Thiophene Derivatives
Thiophene derivatives are of great interest due to their biological activity. 2-Bromo-3-iodothiophene serves as a precursor in the synthesis of various thiophene derivatives. These compounds have been explored for their potential as biologically active molecules, with applications ranging from medicinal chemistry to material science .
Organic Semiconductor Development
In the field of electronics, 2-Bromo-3-iodothiophene is integral to the development of organic semiconductors. Thiophene-based molecules are used in the creation of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal for advancing flexible and wearable electronic devices .
Corrosion Inhibition
The industrial application of 2-Bromo-3-iodothiophene includes its role as a corrosion inhibitor. Thiophene derivatives are known to prevent corrosion in various environments, which is crucial for protecting metal surfaces in machinery and infrastructure .
Pharmacological Research
2-Bromo-3-iodothiophene: is also significant in pharmacological research. Thiophene-based compounds exhibit a range of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities. As such, they are valuable for the development of new drugs and therapeutic agents .
Material Science and Polymer Chemistry
Lastly, 2-Bromo-3-iodothiophene is used in material science and polymer chemistry for the synthesis of conjugated polymers. These polymers have applications in creating conductive films and coatings, which are essential for various technological applications .
Mechanism of Action
Target of Action
2-Bromo-3-iodothiophene is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives have been found to exhibit a variety of biological effects, making them a subject of interest for medicinal chemists . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The bromo and iodo substituents on the thiophene ring may influence its reactivity and interaction with these targets.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Safety and Hazards
Future Directions
2-Bromo-3-iodothiophene and other thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on designing novel strategies to reach more efficient materials for electronic applications .
properties
IUPAC Name |
2-bromo-3-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-4-3(6)1-2-7-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDISVLUEVDWDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448968 | |
| Record name | 2-BROMO-3-IODOTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-iodothiophene | |
CAS RN |
24287-92-1 | |
| Record name | 2-BROMO-3-IODOTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-bromo-3-iodothiophene useful in organic synthesis?
A1: 2-Bromo-3-iodothiophene serves as a valuable building block in organic synthesis due to its regioselectivity in halogen-metal exchange reactions. [, ] This selectivity arises from the differing reactivity of the bromine and iodine substituents. For instance, treatment with ethyllithium preferentially targets the iodine, enabling further functionalization specifically at the 3-position. [] This control over reaction regiochemistry is crucial for constructing complex molecules with defined structures.
Q2: What is the significance of the reaction between 2-bromo-3-iodothiophene and ethyllithium?
A3: The reaction between 2-bromo-3-iodothiophene and ethyllithium is significant because it demonstrates the selective reactivity of the iodine substituent over the bromine substituent. [] This selectivity allows for the controlled generation of a specific thienyllithium species, which can be further reacted with various electrophiles to introduce desired functionalities at the 3-position of the thiophene ring. This reaction provides a valuable tool for the synthesis of complex thiophene derivatives with defined substitution patterns.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



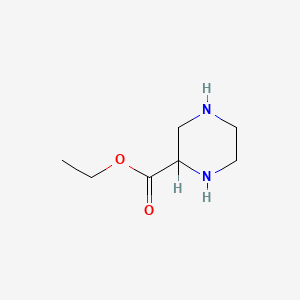
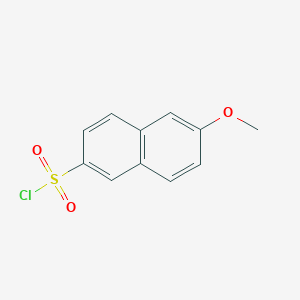




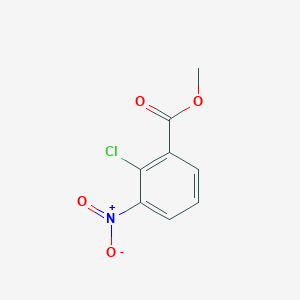
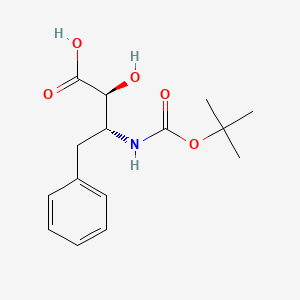
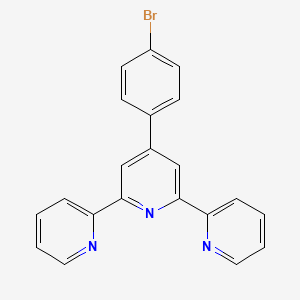
![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)



